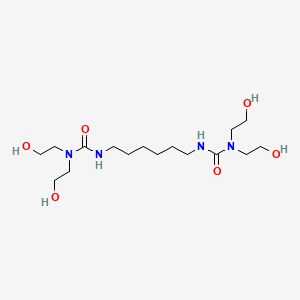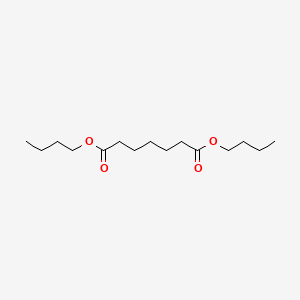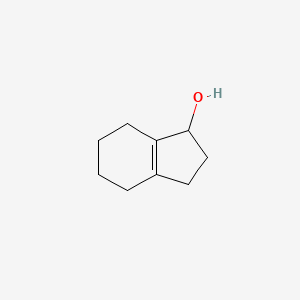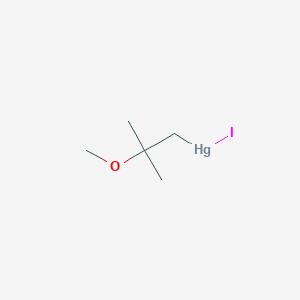
Iodo(2-methoxy-2-methylpropyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(2-methoxy-2-methylpropyl)mercury is an organomercury compound with the chemical formula C5H11HgIO. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxy-2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropylmagnesium bromide with mercuric iodide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(2-methoxy-2-methylpropyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury halides.
Applications De Recherche Scientifique
Iodo(2-methoxy-2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of iodo(2-methoxy-2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used as a preservative in vaccines and other pharmaceutical products.
Phenylmercury: Utilized in antifungal and antibacterial applications.
Uniqueness
Iodo(2-methoxy-2-methylpropyl)mercury is unique due to its specific structure, which combines a 2-methoxy-2-methylpropyl group with a mercury-iodine bond. This structure imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its applications in organic synthesis and potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
51930-62-2 |
|---|---|
Formule moléculaire |
C5H11HgIO |
Poids moléculaire |
414.64 g/mol |
Nom IUPAC |
iodo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.Hg.HI/c1-5(2,3)6-4;;/h1H2,2-4H3;;1H/q;+1;/p-1 |
Clé InChI |
JDTHGFRQTUPPHY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[Hg]I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


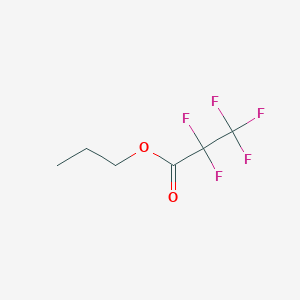
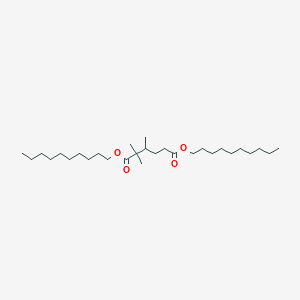
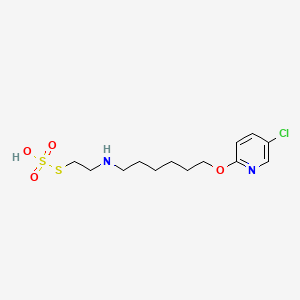
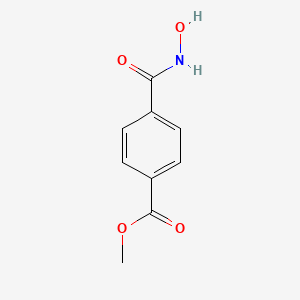
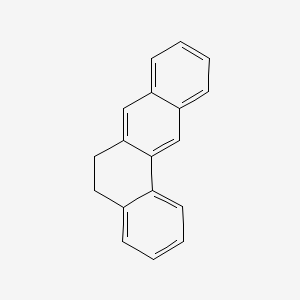


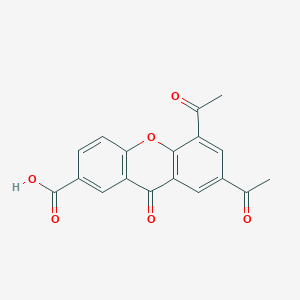
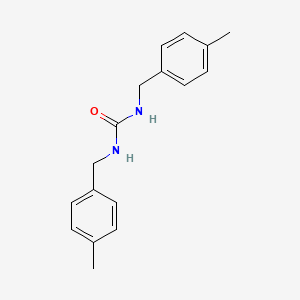
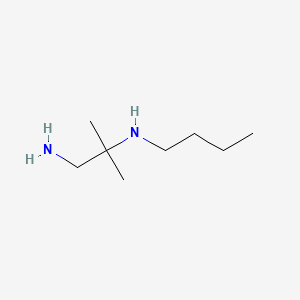
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
